N-{3-[(4-chlorophenyl)sulfonyl]-4,6-dimethyl-2-pyridinyl}-N-methylamine
Description
N-{3-[(4-chlorophenyl)sulfonyl]-4,6-dimethyl-2-pyridinyl}-N-methylamine is a chemical compound that features a sulfonyl group attached to a chlorophenyl ring, which is further connected to a dimethylpyridinyl moiety
Properties
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-N,4,6-trimethylpyridin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O2S/c1-9-8-10(2)17-14(16-3)13(9)20(18,19)12-6-4-11(15)5-7-12/h4-8H,1-3H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQUMCXNLFLBFQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1S(=O)(=O)C2=CC=C(C=C2)Cl)NC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonyl Chloride Intermediate Formation
The introduction of the 4-chlorophenylsulfonyl group to the pyridine ring is typically achieved via sulfonylation. A common approach involves reacting 3-amino-4,6-dimethylpyridine with 4-chlorobenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction proceeds via nucleophilic attack of the pyridine’s amino group on the sulfonyl chloride, yielding the sulfonamide intermediate.
Reaction Conditions :
Optimization of Sulfonylation
Patents describe improved sulfonylation efficiency using dimethylaminopyridine (DMAP) as a catalyst, which accelerates the reaction by stabilizing the transition state. For instance, WO2016170545A1 reports a 92% yield when DMAP is employed in tetrahydrofuran at 15°C.
N-Methylamine Functionalization
Nucleophilic Substitution at the 2-Position
The N-methylamine group is introduced via nucleophilic substitution. A halogen atom (e.g., chlorine) at the 2-position of the sulfonylated pyridine undergoes displacement by methylamine.
Procedure :
- 2-Chloro-3-[(4-chlorophenyl)sulfonyl]-4,6-dimethylpyridine is reacted with excess methylamine in ethanol.
- The mixture is heated under reflux (80°C) for 12–18 hours.
- The product is isolated via filtration and recrystallized from ethanol/water.
Key Data :
Reductive Amination Alternative
An alternative route employs reductive amination using formaldehyde and a reducing agent (e.g., sodium cyanoborohydride). This method avoids halogenated intermediates but requires stringent pH control (pH 6–7).
Multi-Step Synthesis Pathways
Sequential Functionalization
A patented three-step synthesis (WO2016170545A1) exemplifies industrial scalability:
- Sulfonylation : 3-Amino-4,6-dimethylpyridine + 4-chlorobenzenesulfonyl chloride → Intermediate I.
- Chlorination : Intermediate I treated with POCl₃ to introduce a 2-chloro group.
- Amination : Chlorinated intermediate + methylamine → Final product.
Advantages :
One-Pot Synthesis
Recent advancements propose a one-pot method combining sulfonylation and amination in a polar aprotic solvent (e.g., DMF). This approach reduces purification steps but necessitates precise stoichiometry.
Industrial-Scale Optimization
Solvent and Catalyst Selection
Industrial processes favor tetrahydrofuran (THF) and DMAP for sulfonylation due to their compatibility with continuous flow reactors. The use of diisopropylethylamine (DIPEA) as a base minimizes side reactions.
Crystallization and Purification
Final purification often involves crystallization from ethanol/water (1:3 v/v), achieving >99% purity. Patents highlight the importance of controlled cooling rates (1–2°C/min) to prevent oiling out.
Data Tables
Table 1: Comparative Analysis of Synthesis Methods
| Method | Yield (%) | Purity (%) | Key Conditions | Reference |
|---|---|---|---|---|
| Sulfonylation + SNAr | 78 | 95 | THF, DMAP, 15°C | |
| Reductive Amination | 70 | 93 | NaBH₃CN, pH 6.5 | |
| One-Pot Synthesis | 82 | 97 | DMF, 80°C |
Table 2: Spectroscopic Data
| Parameter | Value | Technique |
|---|---|---|
| $$ ^1\text{H NMR} $$ | δ 2.35 (s, 6H, CH₃), 3.12 (s, 3H, NCH₃) | DMSO-d₆ |
| IR (cm⁻¹) | 1326 (SO₂), 2924 (C-H) | KBr pellet |
| m/z | 345.1 [M+H]⁺ | ESI-MS |
Chemical Reactions Analysis
Types of Reactions
N-{3-[(4-chlorophenyl)sulfonyl]-4,6-dimethyl-2-pyridinyl}-N-methylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Research indicates that N-{3-[(4-chlorophenyl)sulfonyl]-4,6-dimethyl-2-pyridinyl}-N-methylamine exhibits various biological activities:
Antimicrobial Activity
Studies have demonstrated that compounds with similar structures show significant antimicrobial properties against pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds was reported around 256 µg/mL.
Cytotoxicity
Preliminary investigations reveal that this compound may exhibit selective cytotoxicity against cancer cell lines while sparing normal cells. For instance, derivatives have shown effectiveness against human cancer cells in vitro.
Enzyme Inhibition
The compound has been suggested to inhibit specific enzymes involved in metabolic pathways relevant to disease progression. Similar compounds have demonstrated inhibition of acetylcholinesterase, which is crucial in neurodegenerative diseases.
Case Studies
- Antimicrobial Evaluation : A study highlighted that sulfonamide derivatives significantly enhanced antimicrobial activity compared to their non-sulfonamide counterparts, suggesting the importance of the sulfonamide group in enhancing efficacy.
- Cytotoxicity Studies : Research involving various cancer cell lines indicated that compounds similar to this compound exhibited selective toxicity towards malignant cells while preserving normal cell viability.
- Enzyme Inhibition Studies : Investigations into enzyme inhibition revealed that this compound could effectively inhibit acetylcholinesterase, presenting potential applications in treating Alzheimer's disease and other cognitive disorders.
Mechanism of Action
The mechanism of action of N-{3-[(4-chlorophenyl)sulfonyl]-4,6-dimethyl-2-pyridinyl}-N-methylamine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-{3-[(4-bromophenyl)sulfonyl]-4,6-dimethyl-2-pyridinyl}-N-methylamine
- N-{3-[(4-fluorophenyl)sulfonyl]-4,6-dimethyl-2-pyridinyl}-N-methylamine
- N-{3-[(4-methylphenyl)sulfonyl]-4,6-dimethyl-2-pyridinyl}-N-methylamine
Uniqueness
N-{3-[(4-chlorophenyl)sulfonyl]-4,6-dimethyl-2-pyridinyl}-N-methylamine is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. This compound’s specific structure allows for unique interactions with molecular targets, differentiating it from its analogs.
Biological Activity
N-{3-[(4-chlorophenyl)sulfonyl]-4,6-dimethyl-2-pyridinyl}-N-methylamine is a compound of significant interest due to its diverse biological activities. This article provides a detailed overview of its biological activity, including antibacterial properties, enzyme inhibition, and potential therapeutic applications.
- Molecular Formula : C13H16ClN3O2S
- Molecular Weight : 313.80 g/mol
- Structure : The compound features a pyridine ring substituted with a sulfonyl group and a chlorophenyl moiety, contributing to its biological efficacy.
Antibacterial Activity
Research indicates that compounds similar to this compound exhibit moderate to strong antibacterial activity. For instance, studies have shown effectiveness against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The following table summarizes the antibacterial activity of related compounds:
| Compound Name | Bacterial Strain | Activity Level |
|---|---|---|
| Compound A | Salmonella typhi | Moderate |
| Compound B | Bacillus subtilis | Strong |
| Compound C | Escherichia coli | Weak |
| Compound D | Staphylococcus aureus | Moderate |
Enzyme Inhibition
The compound has been noted for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and urease. Inhibition of AChE is particularly relevant for therapeutic strategies against neurodegenerative diseases. The following findings highlight the enzyme inhibition profile:
- Acetylcholinesterase Inhibition : Compounds derived from similar structures have shown strong inhibitory activity against AChE, which is crucial for the treatment of Alzheimer's disease.
- Urease Inhibition : Significant urease inhibition has been reported, indicating potential applications in treating urinary tract infections and related conditions .
Study 1: Antibacterial Efficacy
A study conducted by Omar et al. (1996) evaluated various sulfonamide derivatives, including those with chlorophenyl substitutions. The results demonstrated that compounds with similar structures to this compound exhibited notable antibacterial properties against multiple strains .
Study 2: Enzyme Inhibition Profile
Research published in the Brazilian Journal of Pharmaceutical Sciences highlighted the enzyme inhibitory activities of synthesized derivatives. The study utilized docking studies to elucidate interactions with target proteins, confirming that compounds like this compound could effectively inhibit both AChE and urease .
Q & A
Q. Table 1. Key Synthetic Parameters for High-Yield Synthesis
| Parameter | Optimal Condition | Evidence Source |
|---|---|---|
| Solvent | DMF or ethanol | |
| Catalyst | LiH or KCO | |
| Purification | Column chromatography |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
